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Compound of Interest

Compound Name: (5-Phenylisoxazol-3-yl)methanol

Cat. No.: B154998 Get Quote

An overview of the functionalization of the hydroxymethyl group on (5-Phenylisoxazol-3-
yl)methanol, a key process for modifying its properties for research and drug development.

This document provides detailed protocols for common transformations, summarizes

quantitative data, and illustrates relevant workflows and biological pathways. The isoxazole

core is a significant scaffold in medicinal chemistry, and derivatives of (5-Phenylisoxazol-3-
yl)methanol have shown potential as inhibitors of enzymes like xanthine oxidase and 5-

lipoxygenase, and possess antioxidant and anti-inflammatory properties.[1][2][3][4][5]

Application Notes
The hydroxymethyl group at the 3-position of the 5-phenylisoxazole scaffold is a versatile

handle for chemical modification. Functionalization at this position allows for the synthesis of a

diverse library of compounds with modulated biological activities, pharmacokinetic profiles, and

physicochemical properties. Key applications of these derivatives include:

Enzyme Inhibition: Oxidation of the hydroxymethyl group to a carboxylic acid has been a key

step in developing potent inhibitors of xanthine oxidase, an enzyme implicated in gout and

hyperuricemia.[1][6] Derivatives have also been investigated as inhibitors of 5-lipoxygenase

(5-LOX), an enzyme involved in inflammatory pathways.[4][5]

Antioxidant Activity: Certain isoxazole derivatives have demonstrated significant free-radical

scavenging activity, highlighting their potential in mitigating oxidative stress-related

conditions.[3][4]
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Anti-inflammatory Agents: The isoxazole nucleus is part of various anti-inflammatory agents.

[2] Functionalization allows for fine-tuning of this activity.

Drug Discovery Scaffolds: The functionalized products serve as intermediates for creating

more complex molecules, including amides, esters, and ethers, expanding the chemical

space for drug discovery.[7][8]

Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of functionalization and a relevant biological

pathway.
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Caption: General workflow for the functionalization of (5-Phenylisoxazol-3-yl)methanol.
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Caption: Decision flowchart for selecting a functionalization protocol.
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Caption: Inhibition of the Xanthine Oxidase pathway by functionalized derivatives.

Key Experimental Protocols
Protocol 1: Oxidation to 5-Phenylisoxazole-3-
carbaldehyde
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.

Reagents and Materials:

(5-Phenylisoxazol-3-yl)methanol

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
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Dichloromethane (DCM), anhydrous

Silica gel

Celatom or silica gel plug

Magnetic stirrer and stir bar

Round-bottom flask

Standard glassware for workup and purification

Procedure (using PCC):

Dissolve (5-Phenylisoxazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom

flask under an inert atmosphere (e.g., Nitrogen or Argon).

Add PCC (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark

brown slurry.

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4

hours).

Upon completion, dilute the reaction mixture with DCM.

Pass the mixture through a short plug of silica gel or Celatom to filter off the chromium

salts. Wash the plug thoroughly with additional DCM.

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to obtain pure 5-Phenylisoxazole-3-carbaldehyde.

Protocol 2: Oxidation to 5-Phenylisoxazole-3-carboxylic
Acid
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This protocol describes the complete oxidation of the alcohol to a carboxylic acid, a key

intermediate for xanthine oxidase inhibitors.[1][6]

Reagents and Materials:

(5-Phenylisoxazol-3-yl)methanol

Jones reagent (Chromium trioxide in sulfuric acid and acetone) or Potassium

permanganate (KMnO₄)

Acetone

Isopropanol (for quenching)

Diethyl ether or Ethyl acetate

Saturated sodium bisulfite solution

Hydrochloric acid (e.g., 2M HCl)

Sodium sulfate (anhydrous)

Procedure (using Jones Reagent):

Dissolve (5-Phenylisoxazol-3-yl)methanol (1.0 eq) in acetone and cool the flask to 0 °C

in an ice bath.

Add Jones reagent dropwise to the stirred solution. Maintain the temperature at 0 °C. A

precipitate will form, and the solution will change color.

After the addition is complete, allow the mixture to stir at 0 °C and then warm to room

temperature. Monitor the reaction by TLC.

Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise

until the solution turns from reddish-brown to green.

Remove the acetone under reduced pressure.
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Partition the residue between water and ethyl acetate. If a chromium salt precipitate is

present, it may need to be filtered.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under vacuum.

The crude 5-Phenylisoxazole-3-carboxylic acid can be purified by recrystallization or

column chromatography.[1][9]

Protocol 3: Conversion to (5-Phenylisoxazol-3-
yl)chloromethane
This protocol details the conversion of the alcohol to a chloromethyl intermediate, which is

highly reactive towards nucleophiles.[7][10]

Reagents and Materials:

(5-Phenylisoxazol-3-yl)methanol

Thionyl chloride (SOCl₂) or Oxalyl chloride

Anhydrous solvent (e.g., DCM, Toluene)

Pyridine (catalytic amount, optional)

Ice bath

Procedure (using Thionyl Chloride):

In a flask equipped with a stir bar and a reflux condenser (with a gas outlet to a trap),

dissolve (5-Phenylisoxazol-3-yl)methanol (1.0 eq) in an anhydrous solvent like toluene.

Cool the solution in an ice bath.

Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution. A catalytic amount of

pyridine can be added to facilitate the reaction.
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After the addition, remove the ice bath and allow the mixture to stir at room temperature or

heat gently (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

Carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-

evaporation with toluene can help remove the last traces of SOCl₂.

The resulting crude (5-Phenylisoxazol-3-yl)chloromethane is often used in the next step

without further purification due to its reactivity.

Protocol 4: Nucleophilic Substitution for Ether
Synthesis
This protocol uses the chloromethane derivative from Protocol 3 to synthesize various ethers.

[7]

Reagents and Materials:

Crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq)

Nucleophile: Sodium methoxide, a substituted phenol, or a thiol (e.g., 1.1-1.2 eq)

Base (if using a phenol): Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Anhydrous solvent: Methanol, DMF, or THF

Procedure (for Aryloxymethyl derivatives):

To a solution of a substituted phenol (1.1 eq) in anhydrous DMF, add a base such as

K₂CO₃ (1.5 eq). Stir for 15-30 minutes at room temperature to form the phenoxide.

Add a solution of crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq) in DMF to the

phenoxide mixture.

Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed

(monitored by TLC).

Cool the reaction to room temperature and pour it into ice water.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the product by column chromatography or recrystallization.

Data Summary
Table 1: Summary of Functionalization Reactions

Starting
Material

Product Reagents Typical Yield Reference

(5-
Phenylisoxazo
l-3-yl)methanol

5-
Phenylisoxazo
le-3-
carbaldehyde

PCC, DCM
Moderate to
High

(5-

Phenylisoxazol-

3-yl)methanol

5-

Phenylisoxazole-

3-carboxylic Acid

Jones Reagent,

Acetone
Good [1]

(5-

Phenylisoxazol-

3-yl)methanol

(5-

Phenylisoxazol-

3-

yl)chloromethane

SOCl₂, Toluene
High (used

crude)
[7][10]

(5-

Phenylisoxazol-

3-

yl)chloromethane

3-Aryloxymethyl-

5-

phenylisoxazole

ArOH, K₂CO₃,

DMF

Good to

Excellent
[7]

| (5-Phenylisoxazol-3-yl)chloromethane | 3-(Morpholinomethyl)-5-phenylisoxazole | Morpholine,

Methanol | Good |[7] |

Table 2: Physicochemical and Biological Data of Derivatives
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Compound
Molecular
Formula

Property/Activi
ty

Value Reference

5-
Phenylisoxazo
le-3-
carbaldehyde

C₁₀H₇NO₂ Melting Point 58-62 °C

5-

Phenylisoxazole-

3-carboxylic Acid

C₁₀H₇NO₃ Melting Point 160-164 °C [9]

5-

Phenylisoxazole-

3-carboxylic Acid

C₁₀H₇NO₃

Xanthine

Oxidase

Inhibition

Potent (µM

range)
[1]

Various

Isoxazole

Amides

-

DPPH Radical

Scavenging

(IC₅₀)

0.45 ± 0.21

µg/ml
[3]

| Various Isoxazole Derivatives | - | 5-LOX Inhibition (IC₅₀) | 8.47 µM |[4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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